molecular formula C9H16O5 B2629368 ethyl 4,4-dimethoxy-3-oxopentanoate CAS No. 128883-38-5

ethyl 4,4-dimethoxy-3-oxopentanoate

Cat. No.: B2629368
CAS No.: 128883-38-5
M. Wt: 204.222
InChI Key: UEXPBCWEQVAAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4-dimethoxy-3-oxopentanoate is an organic compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-dimethoxy-3-oxopentanoate can be synthesized through a Claisen condensation reaction involving ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid . The reaction produces butanone sodium enolate, which is then treated with methanol containing concentrated sulfuric acid to yield the crude product. The final product is obtained through distillation under normal and reduced pressure .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethoxy-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4,4-dimethoxy-3-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethoxy-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The exact pathways depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dimethoxy groups, which provide distinct chemical properties and reactivity compared to similar compounds. These groups influence the compound’s behavior in various chemical reactions and its applications in research and industry .

Properties

IUPAC Name

ethyl 4,4-dimethoxy-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-5-14-8(11)6-7(10)9(2,12-3)13-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXPBCWEQVAAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.